methanone hydrobromide CAS No. 1824437-51-5](/img/structure/B1379280.png)
[5-(2-Aminoethyl)-2-thienyl](2-furyl)methanone hydrobromide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together. Unfortunately, the specific molecular structure details for “5-(2-Aminoethyl)-2-thienylmethanone hydrobromide” are not provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and molecular weight. For “5-(2-Aminoethyl)-2-thienylmethanone hydrobromide”, the molecular weight is 318.3 g/mol. Other specific physical and chemical properties are not provided in the available resources .Aplicaciones Científicas De Investigación
Tryptophan Metabolic Pathways and Brain Serotonergic Activity
A comprehensive review by Höglund, Øverli, and Winberg (2019) outlines the complex metabolic pathways of tryptophan, an essential amino acid and a precursor to serotonin (5-HT), highlighting its significance in regulating aggressive behavior and stress responses through the serotonergic system in vertebrates (Höglund, Øverli, & Winberg, 2019).
Study of the Brain Serotonergic System
Research by Diksic and Young (2001) demonstrates the use of α-Methyl-L-tryptophan (α-MTrp) as a tracer to study serotonin (5-HT) synthesis rates in the brain, offering a unique approach to understanding serotonergic activity and its implications for neuropsychiatric disorders (Diksic & Young, 2001).
Conversion of Plant Biomass to Furan Derivatives
Chernyshev, Kravchenko, and Ananikov (2017) review advances in converting plant biomass into furan derivatives like 5-Hydroxymethylfurfural (HMF), highlighting the potential for such chemicals to serve as sustainable alternatives to non-renewable hydrocarbon sources. This suggests a broader context for researching compounds with furan components (Chernyshev, Kravchenko, & Ananikov, 2017).
Methane as a Resource
Strong, Xie, and Clarke (2015) discuss the biotechnological applications of methanotrophic bacteria, capable of converting methane into valuable products. This research highlights the importance of understanding and utilizing microbial pathways for chemical synthesis, potentially relevant to the study of various organic compounds (Strong, Xie, & Clarke, 2015).
These summaries represent a small fraction of the vast research landscape that could intersect with the study of "5-(2-Aminoethyl)-2-thienylmethanone hydrobromide." While the direct applications of this specific compound were not identified, the highlighted research underscores the importance of understanding complex biochemical pathways, the role of neurotransmitters in health and disease, and the potential for developing sustainable chemical processes.
Mecanismo De Acción
The mechanism of action describes how a compound interacts with biological systems to produce its effects. Unfortunately, the specific mechanism of action for “5-(2-Aminoethyl)-2-thienylmethanone hydrobromide” is not detailed in the available resources.
Safety and Hazards
Propiedades
IUPAC Name |
[5-(2-aminoethyl)thiophen-2-yl]-(furan-2-yl)methanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S.BrH/c12-6-5-8-3-4-10(15-8)11(13)9-2-1-7-14-9;/h1-4,7H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVDRZUJFQWJPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(S2)CCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



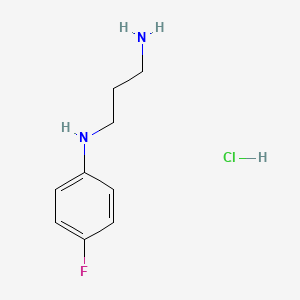
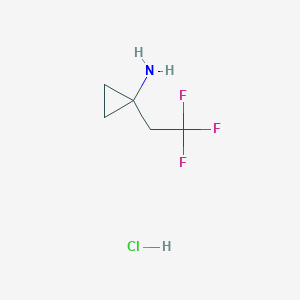
![1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine](/img/structure/B1379202.png)
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1379203.png)
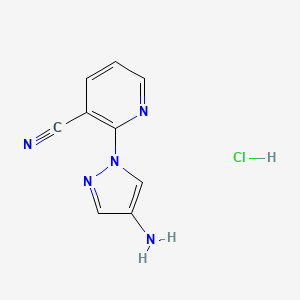
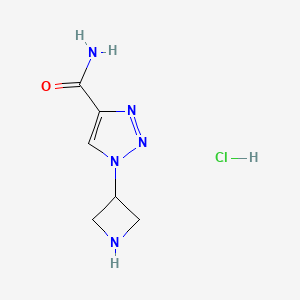

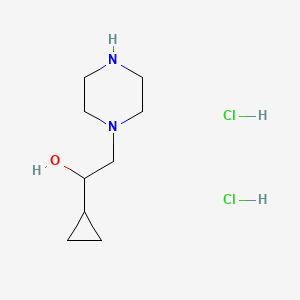
![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B1379211.png)
![2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one](/img/structure/B1379212.png)
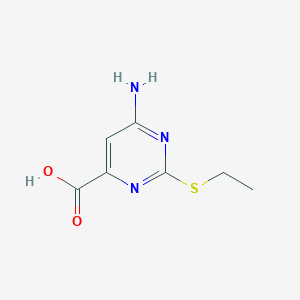
![5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1379215.png)
![tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate](/img/structure/B1379216.png)
![3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride](/img/structure/B1379220.png)